Cefpodoxime proxetil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Activity

Understanding its spectrum of action

Research is ongoing to define the exact range of bacteria susceptible to cefpodoxime proxetil. This helps determine which infections it can effectively treat and informs decisions about appropriate antibiotic use to prevent resistance. [Source: National Institutes of Health. Cefpodoxime Proxetil. [cited Available from]

Combating bacterial resistance

A significant area of research focuses on how cefpodoxime proxetil behaves against bacteria developing resistance to other antibiotics. Studies investigate its effectiveness against strains resistant to penicillin and other cephalosporins. [Source: European Centre for Disease Prevention and Control. Antimicrobial resistance in Europe 2020. [cited Available from]

Pharmacokinetic and Pharmacodynamic Properties

Optimizing treatment regimens

Research is conducted to understand how cefpodoxime proxetil is absorbed, distributed, metabolized, and eliminated by the body. This knowledge helps design optimal dosing schedules to ensure effective concentrations reach the site of infection for a sufficient duration. [Source: British Journal of Clinical Pharmacology. The pharmacokinetics and pharmacodynamics of cefpodoxime proxetil. [cited Available from: ]

Special considerations in different populations

Research explores how factors like age, weight, and kidney function affect the way the body handles cefpodoxime proxetil. This information helps determine safe and effective dosing in children, elderly patients, and those with kidney problems. [Source: Journal of Antimicrobial Chemotherapy. Population pharmacokinetics of cefpodoxime proxetil in children. [cited Available from: ]

Clinical Applications beyond standard use

Evaluation in specific infections

Studies investigate the efficacy of cefpodoxime proxetil in treating specific types of infections, such as community-acquired pneumonia, uncomplicated urinary tract infections, and skin and soft tissue infections. This helps determine its role compared to other antibiotics for these conditions. [Source: International Journal of Antimicrobial Agents. Cefpodoxime proxetil for the treatment of community-acquired pneumonia in adults: a review of the literature. [cited Available from: ]

Exploring combination therapy

Research explores the potential benefits of combining cefpodoxime proxetil with other antibiotics to treat complex infections or those caused by multi-drug resistant bacteria. [Source: Clinical Microbiology Reviews. New beta-lactamase inhibitors: a review. [cited Available from: ]

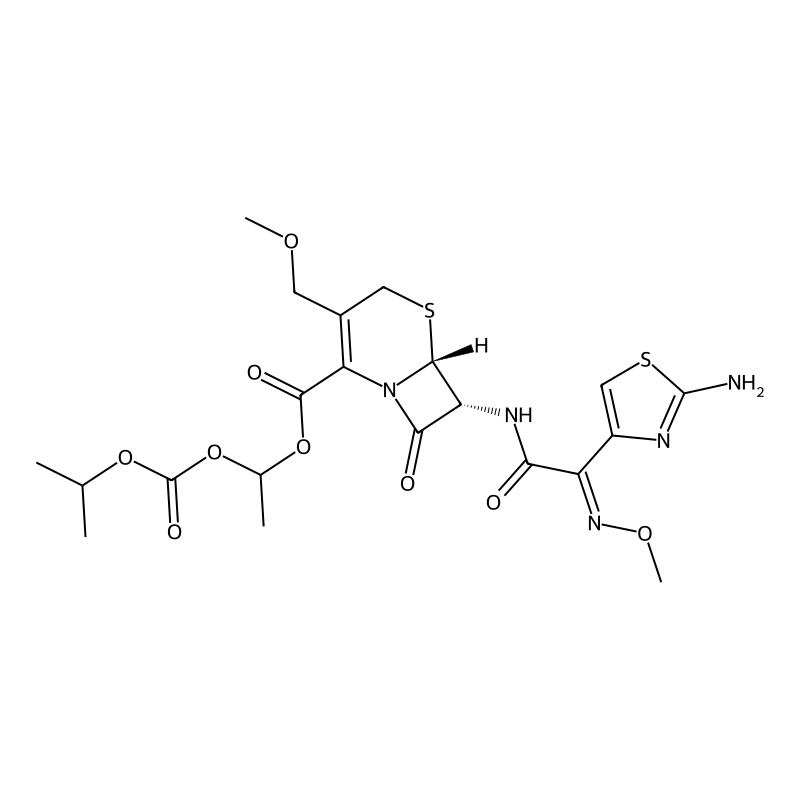

Cefpodoxime proxetil is an orally administered, semi-synthetic antibiotic belonging to the cephalosporin class. It is specifically classified as a third-generation cephalosporin and is utilized primarily for its broad-spectrum antibacterial properties. The compound's chemical name is (RS)-1(isopropoxycarbonyloxy) ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene- 2-carboxylate, with a molecular formula of C21H27N5O9S2 and a molecular weight of 557.6 g/mol .

As a prodrug, cefpodoxime proxetil undergoes de-esterification in the gastrointestinal tract to yield its active metabolite, cefpodoxime, which exerts its antibacterial effects by inhibiting bacterial cell wall synthesis . This mechanism of action is critical for its effectiveness against a variety of Gram-positive and Gram-negative bacteria.

As mentioned earlier, cefpodoxime (the active form) disrupts bacterial cell wall synthesis by binding to PBPs. These enzymes are responsible for cross-linking peptidoglycan chains, a crucial component of the bacterial cell wall. By inhibiting PBPs, cefpodoxime prevents the formation of a strong and rigid cell wall, leading to cell death [].

- General side effects: Cefpodoxime proxetil is generally well-tolerated, but common side effects include diarrhea, nausea, and vomiting [].

- Allergy: People with allergies to penicillin or other cephalosporins may experience allergic reactions to cefpodoxime proxetil [].

- Drug interactions: Cefpodoxime proxetil can interact with other medications, such as antacids and blood thinners. It is crucial to inform your doctor about all medications you are taking before starting cefpodoxime proxetil treatment [].

The primary chemical reaction involving cefpodoxime proxetil is its conversion to cefpodoxime upon administration. This transformation occurs through hydrolysis, where the ester bond in cefpodoxime proxetil is cleaved by the action of intestinal enzymes, leading to the release of the active form. The reaction can be summarized as follows:

This reaction is crucial for the bioavailability of cefpodoxime, allowing it to exert its therapeutic effects effectively.

Cefpodoxime exhibits potent antibacterial activity against various pathogens. It is particularly effective against:

- Gram-positive bacteria: Such as Streptococcus pneumoniae and Staphylococcus aureus (excluding methicillin-resistant strains).

- Gram-negative bacteria: Including Escherichia coli, Haemophilus influenzae, and Neisseria gonorrhoeae.

The synthesis of cefpodoxime proxetil typically involves several steps:

- Formation of the core structure: This involves synthesizing the bicyclic structure characteristic of cephalosporins.

- Introduction of functional groups: Various functional groups are added to enhance antibacterial activity and improve pharmacokinetic properties.

- Esterification: The final step involves esterifying the carboxylic acid group with an appropriate alcohol (isopropanol) to form cefpodoxime proxetil.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product .

Cefpodoxime proxetil exhibits several notable drug interactions:

- Probenecid: Co-administration increases plasma concentrations of cefpodoxime by inhibiting renal excretion.

- Antacids and proton pump inhibitors: These can reduce the absorption of cefpodoxime, leading to decreased efficacy.

- Renal function inhibitors: Concurrent use with drugs that impair kidney function may elevate the risk of nephrotoxicity .

Monitoring these interactions is essential for optimizing therapeutic outcomes and minimizing adverse effects.

Cefpodoxime proxetil shares similarities with other cephalosporins but possesses unique characteristics that differentiate it from its counterparts. Here are some comparable compounds:

| Compound Name | Generation | Spectrum of Activity | Unique Features |

|---|---|---|---|

| Cephalexin | First | Primarily Gram-positive | Less effective against Gram-negative bacteria |

| Cefaclor | Second | Broad spectrum | More susceptible to beta-lactamases |

| Cefuroxime | Second | Broad spectrum | Better activity against Haemophilus influenzae |

| Ceftriaxone | Third | Extended spectrum | Long half-life; once-daily dosing possible |

| Ceftazidime | Third | Broad spectrum with Pseudomonas coverage | Effective against resistant Gram-negative bacteria |

Cefpodoxime proxetil's unique position as a third-generation cephalosporin allows it to effectively combat a wide range of infections while maintaining stability against certain beta-lactamases, making it a preferred choice in many clinical scenarios .

The synthetic pathway to cefpodoxime proxetil begins with 7-aminocephalosporanic acid (7-ACA), which serves as the fundamental building block for all semi-synthetic cephalosporin antibiotics [1] [2]. The industrial production of 7-ACA itself has evolved from traditional chemical deacylation methods toward more environmentally sustainable enzymatic processes [2] [3]. Contemporary manufacturing utilizes a two-step enzymatic conversion of cephalosporin C, employing D-amino acid oxidase followed by glutaryl acylase, which provides superior environmental profiles compared to chemical methods that require extensive organic solvents and generate significant toxic waste [2] [3].

The initial transformation of 7-ACA involves acylation at the 7-amino position using S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate, commonly designated as MAEM [1] [4] [5]. This specialized acylating agent has become the standard reagent for introducing the characteristic oxyimino and aminothiazolyl functionalities that define third-generation cephalosporins [6]. The MAEM reagent, with molecular formula C13H10N4O2S3 and molecular weight 350.43, enables the formation of the crucial side chain that confers broad-spectrum antibacterial activity [5] [7].

The acylation reaction proceeds under carefully controlled conditions in N,N-dimethylacetamide solvent at temperatures maintained between 0 to 5°C [1]. Triethylamine serves as the base to facilitate the nucleophilic attack of the 7-amino group on the activated thioacetate ester. This reaction typically requires 2-4 hours for completion and achieves yields ranging from 85-92% when properly optimized [1]. The resulting intermediate, cefotaxime, represents a critical branch point in the synthetic pathway.

Following the initial acylation, the cefotaxime intermediate undergoes chloroacetylation to introduce a protective group that prevents unwanted side reactions during subsequent transformations [1]. This protection strategy employs chloroacetyl chloride in dichloromethane solvent at room temperature, with triethylamine neutralizing the hydrochloric acid byproduct. The chloroacetylation step typically achieves 88-95% yields and requires 1-2 hours for completion under optimized conditions.

Prodrug Esterification Strategies for Oral Bioavailability Enhancement

The conversion of cefpodoxime acid to its proxetil ester represents a critical transformation that addresses the fundamental challenge of poor oral bioavailability inherent in cephalosporin antibiotics [8] [9]. Cephalosporin prodrug esters exhibit oral bioavailabilities of approximately 50%, which represents a substantial improvement over the parent acid compounds [8]. The esterification strategy specifically targets the C-4 carboxyl group of the cephem nucleus, introducing a lipophilic proxetil moiety that enhances membrane permeability and facilitates gastrointestinal absorption [9].

The key esterification reagent, 1-iodoethyl isopropyl carbonate, requires specialized synthesis due to its instability and reactivity [10] [11] [12]. The preparation of this critical intermediate begins with acetaldehyde, which undergoes reaction with phosgene to produce 1-chloroethyl chloroformate [12]. Subsequent treatment with isopropanol in the presence of pyridine yields 1-chloroethyl isopropyl carbonate, which then undergoes halogen exchange with sodium iodide to generate the desired 1-iodoethyl isopropyl carbonate [10] [11].

The halogen exchange reaction represents a particularly challenging transformation that has been subject to extensive optimization efforts [10]. Various reaction media have been investigated, including benzene with tetrabutyl ammonium bromide as phase transfer catalyst, acetone, and acetonitrile systems [10]. However, these approaches typically yielded products with insufficient purity and yields ranging from 51-70% [10]. Advanced methodologies now employ ethyl acetate or toluene as reaction media with sodium iodide and tetrabutyl ammonium bromide at elevated temperatures of 105-110°C [10] [12]. These optimized conditions achieve yields exceeding 90% with purities greater than 95%, eliminating the need for high vacuum distillation purification [10].

The final esterification reaction between cefpodoxime acid and 1-iodoethyl isopropyl carbonate employs 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base catalyst in N,N-dimethylacetamide solvent [13]. This transformation requires precise temperature control at -10 to -6°C to minimize side reactions and degradation [13]. The reaction proceeds rapidly, typically completing within 20-30 minutes, and achieves yields of 75-85% under optimized conditions. The low temperature requirement stems from the thermal instability of both the iodoethyl carbonate reagent and the resulting proxetil ester product.

The esterification mechanism involves initial deprotonation of the carboxylic acid by DBU, followed by nucleophilic substitution at the iodoethyl carbon with displacement of iodide [13]. The stereochemistry of the iodoethyl center introduces diastereomeric complexity, as the reagent exists as a mixture of R and S configurations, leading to diastereomeric proxetil products [14]. This stereochemical complexity has significant implications for both analytical characterization and biological activity, as the different diastereomers exhibit distinct hydrolysis rates in intestinal fluids [8].

Process Optimization for Industrial-Scale Production

Industrial-scale manufacturing of cefpodoxime proxetil requires comprehensive optimization of multiple process parameters to achieve consistent quality, acceptable yields, and economic viability [13] [15]. Temperature control emerges as the most critical parameter, particularly during the esterification step where maintaining -15 to -10°C prevents thermal degradation while ensuring complete conversion [13]. Industrial reactors employ specialized cooling systems capable of maintaining these low temperatures across large reaction volumes while providing adequate heat transfer for uniform temperature distribution.

Agitation parameters significantly influence reaction homogeneity and mass transfer efficiency [16]. Optimal agitation speeds of 200-400 rpm provide sufficient mixing without introducing excessive shear that could promote degradation or foam formation [16]. The agitation system design must accommodate the varying viscosities encountered throughout the reaction sequence, from the initial low-viscosity solutions to the higher-viscosity mixtures formed during product precipitation.

Residence time optimization balances conversion efficiency with impurity formation [16]. The esterification reaction requires precise timing, with 20-30 minutes providing optimal conversion while minimizing exposure to degradative conditions. Extended reaction times increase the formation of delta-2 isomers and other base-catalyzed degradation products [14]. Industrial implementation employs continuous monitoring systems that track reaction progress through in-process HPLC analysis, enabling real-time adjustment of reaction parameters.

Solvent recovery and recycling represent essential components of economically viable industrial processes [15]. N,N-dimethylacetamide and related aprotic solvents used throughout the synthesis require efficient recovery systems to minimize raw material costs and environmental impact. Advanced distillation systems achieve 90-95% solvent recovery with purification sufficient for reuse in subsequent batches. The recovered solvents undergo quality testing to ensure they meet specifications for water content, acidity, and residual impurities.

Product isolation strategies have evolved from traditional crystallization approaches to more efficient precipitation methods [13]. The current industrial standard involves precipitation with water and cyclohexane mixtures, which provides rapid phase separation and high product recovery [13]. The precipitation conditions require careful pH control, typically maintained at 7-8 using ammonia solution, to ensure consistent crystal form and minimize polymorphic variations that could affect bioavailability.

Crystallization optimization focuses on controlling particle size distribution and polymorphic form [15]. The crystallization process employs seeding techniques with characterized cefpodoxime proxetil crystals to promote consistent nucleation and growth. Temperature ramping profiles control the rate of crystal formation, with slower cooling rates generally producing larger, more uniform crystals that facilitate downstream processing and formulation.

Impurity Profiling and Control During Synthesis

Comprehensive impurity profiling has identified fifteen distinct impurities in commercial cefpodoxime proxetil samples, including seven known impurities documented in pharmacopeial monographs and eight novel impurities characterized through advanced analytical techniques [17]. The impurity profile encompasses both process-related impurities arising from synthetic intermediates and degradation products formed under stress conditions [17]. Understanding the origin and formation mechanisms of these impurities enables the development of targeted control strategies that ensure pharmaceutical quality.

Process-related impurities primarily originate from incomplete reactions and side reactions during the synthetic sequence [17]. Impurity B exists as diastereomers with molecular weight 527, representing products of incomplete acylation or premature hydrolysis [17]. These impurities can be controlled through optimization of reaction temperature and time parameters, ensuring complete conversion while preventing overreaction. Impurity C, with molecular weight 557, forms through alternative reaction pathways during the acylation step and requires pH control during synthesis to minimize its formation [17].

The formation of diastereomeric impurities reflects the stereochemical complexity inherent in cefpodoxime proxetil synthesis [14] [8]. The proxetil ester moiety contains a stereogenic center that creates two diastereomeric forms of the final product. Each diastereomer exhibits distinct chemical and biological properties, including different rates of enzymatic hydrolysis in intestinal fluids [8]. The R-diastereomer degrades with a half-life of 0.18 hours, while the S-diastereomer exhibits greater stability with a half-life of 0.98 hours in intestinal juice [8]. This stereoselectivity has important implications for bioavailability optimization and suggests potential advantages in using stereochemically pure starting materials.

Delta-2 isomerization represents a well-characterized degradation pathway that occurs under basic conditions [14] [17]. The normal delta-3 double bond in the cephem nucleus undergoes base-catalyzed migration to the delta-2 position, creating structural isomers with altered antibacterial activity [14]. This isomerization process is reversible under appropriate conditions but can lead to significant product degradation if not controlled. Industrial processes minimize delta-2 isomer formation through careful pH control, avoiding strongly basic conditions, and limiting exposure time to alkaline environments.

Oxidative degradation produces multiple impurities with molecular weight 573, representing various oxidation products of the thiazole and thiazoline rings [17]. These oxidative impurities form under stress conditions involving hydrogen peroxide or other oxidizing agents [17]. Control strategies include the addition of antioxidants such as butylated hydroxytoluene or ascorbic acid, maintenance of inert atmosphere during processing, and protection from light exposure that can catalyze oxidative reactions.

Hydrolytic degradation pathways generate impurities ranging from molecular weight 427 to 573, reflecting various degrees of ester hydrolysis and ring opening reactions [17]. Moisture control throughout the manufacturing process minimizes hydrolytic degradation, requiring relative humidity levels below 50% in processing areas and use of desiccant systems for raw material storage. pH optimization maintains conditions that minimize both acid- and base-catalyzed hydrolysis while ensuring acceptable reaction rates for the desired transformations.

Carbamate impurity formation occurs through reaction with isopropyl chloroformate residues or related carbonate compounds [18]. This impurity represents a potential safety concern due to the biological activity of carbamate compounds. Control strategies focus on reagent purity specifications, ensuring that 1-iodoethyl isopropyl carbonate contains minimal levels of chloroformate impurities, and implementing purification steps that remove carbonate-related compounds.

The comprehensive impurity control strategy integrates multiple analytical techniques including high-performance liquid chromatography with diode array detection, liquid chromatography-mass spectrometry, and high-resolution mass spectrometry [17]. These analytical methods enable real-time monitoring of impurity levels throughout the manufacturing process, providing feedback for process optimization and quality control. The implementation of statistical process control methods tracks impurity trends over time, enabling proactive adjustments to maintain consistent product quality and regulatory compliance.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

2: Mujtaba A, Ali M, Kohli K. Formulation of extended release cefpodoxime

3: Patil SH, Talele GS. Natural gum as mucoadhesive controlled release carriers:

4: Ahmed S, Abdel-Wadood HM, Mohamed NA. Highly sensitive and selective

5: Bajaj A, Rao MR, Khole I, Munjapara G. Self-nanoemulsifying drug delivery

6: Yadav SK, Agrawal B, Goyal RN. AuNPs-poly-DAN modified pyrolytic graphite

7: Yilmaz H, Bilgiç MA, Bavbek N, Akçay A. Cefpodoxime proxetil-related hemolysis

8: Dubala A, Nagarajan JS, Vimal CS, George R. Simultaneous quantification of

9: Acharya DR, Patel DB. Development and Validation of RP-HPLC Method for

10: Kothadiya A. A multicentric, open label, randomised, postmarketing efficacy

11: Asnani G, Jadhav K, Dhamecha D, Sankh A, Patil M. Development and validation

12: Gundogdu E, Koksal C, Karasulu E. Comparison of cefpodoxime proxetil release

13: Jain P, Chaudhari A, Bang A, Surana S. Validated stability-indicating

14: Rote AR, Kande SK. Development of HPTLC method for determination of

15: Kumar V, Madabushi R, Lucchesi MB, Derendorf H. Pharmacokinetics of

16: Mujeeb MA, Pardeshi ML. Pharmacokinetics of cefpodoxime proxetil with special

17: Sharma A, Keservani R, Dadarwal S, Choudhary Y, Ramteke S. Formulation and in

18: Papich MG, Davis JL, Floerchinger AM. Pharmacokinetics, protein binding, and

19: Khan F, Katara R, Ramteke S. Enhancement of bioavailability of cefpodoxime

20: Gao Y, Qian S, Zhang J. Physicochemical and pharmacokinetic characterization